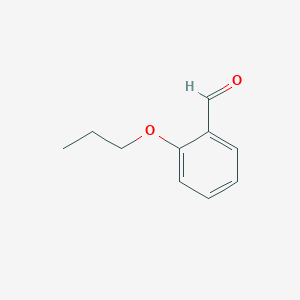

2-Propoxybenzaldehyde

Vue d'ensemble

Description

2-Propoxybenzaldehyde is an organic compound with the molecular formula C10H12O2 . It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Propoxybenzaldehyde can be synthesized through the reaction of salicylaldehyde with iodopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 80°C) for several hours. The product is then extracted and purified using column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert it into the corresponding alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 2-Propoxybenzoic acid.

Reduction: 2-Propoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

2-Propoxybenzaldehyde has shown promising biological activities that are being extensively studied:

Antimicrobial Properties:

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .

Anticancer Potential:

Preliminary findings suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction. Studies have indicated a reduction in cell viability in cancer cell lines, highlighting its potential as an anticancer agent .

Corrosion Inhibition:

Recent studies have shown that derivatives of this compound can act as effective corrosion inhibitors for aluminum in acidic environments. A Schiff base derived from this compound exhibited up to 81% inhibition efficiency at specific concentrations .

Material Science

The unique structure of this compound allows it to be utilized in the development of specialty chemicals and materials:

Dyes and Pigments:

Its chemical reactivity enables it to serve as a precursor for synthesizing dyes with specific color properties, which can be used in various industrial applications.

Polymer Chemistry:

The compound can be used as an intermediate in the production of polymers, enhancing their properties such as flexibility and strength .

Corrosion Inhibition Study

A detailed investigation assessed the effectiveness of this compound as a corrosion inhibitor for aluminum in acidic media. Utilizing electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization techniques, results indicated a maximum inhibition efficiency of approximately 81% at a concentration of 2 mg/L. This study underscores the compound's potential application in materials protection .

Antimicrobial Efficacy Analysis

Comparative studies evaluating antimicrobial activity revealed that derivatives of this compound demonstrated moderate efficacy against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) suggest potential as lead compounds in antibiotic development .

Mécanisme D'action

The mechanism of action of 2-Propoxybenzaldehyde depends on its specific application. In general, it acts as an electrophile in chemical reactions, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparaison Avec Des Composés Similaires

2-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.

2-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.

2-Butoxybenzaldehyde: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness: 2-Propoxybenzaldehyde is unique due to its specific propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in certain synthetic applications where the propoxy group is required.

Activité Biologique

2-Propoxybenzaldehyde, an aromatic aldehyde with the molecular formula , is gaining attention for its diverse biological activities. This compound features a propoxy group attached to the benzene ring and an aldehyde functional group, which contribute to its chemical reactivity and potential therapeutic applications.

This compound is typically synthesized through various methods, including the reaction of propyl alcohol with benzaldehyde or through more complex organic synthesis routes involving other reagents. Its structure allows it to participate in multiple chemical reactions, making it a valuable building block in organic chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits activity against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The proposed mechanism of action involves the compound's ability to interact with bacterial cell components, potentially disrupting their growth and function by binding to functional groups like formaldehyde or hydrazone groups .

Case Study: Antimicrobial Derivatives

A study focused on synthesizing Mannich bases from this compound demonstrated its antimicrobial potential. The synthesized compounds were tested against a panel of microorganisms and showed moderate to potent activity. For instance, specific derivatives exhibited IC50 values ranging from 2.84 to 8.55 µg/mL against various bacterial strains .

| Compound Name | Bacterial Strain Tested | IC50 (µg/mL) |

|---|---|---|

| Mannich Base 2c | E. coli | 2.84 |

| Mannich Base 2k | S. aureus | 8.55 |

Antioxidant and Anti-inflammatory Activities

Preliminary research suggests that this compound may also possess antioxidant and anti-inflammatory properties. These activities are crucial for developing new therapeutic agents aimed at combating oxidative stress and inflammation-related diseases. However, further studies are necessary to validate these findings and elucidate the underlying mechanisms.

Cytotoxicity and Cancer Research

In addition to its antimicrobial properties, derivatives of this compound have been evaluated for their anticancer activity . Some studies indicate that these compounds can inhibit cancer cell growth, particularly in lung adenocarcinoma cell lines (A549). The cytotoxic effects were found to be dose-dependent, suggesting potential applications in cancer therapy .

Table: Cytotoxicity of Derivatives

| Compound Name | Cell Line Tested | IC50 (mM) |

|---|---|---|

| Mannich Base 2c | A549 | 0.007 |

| Mannich Base 2k | A549 | 0.030 |

The mechanism by which this compound exerts its biological effects varies depending on the application:

- Antimicrobial Activity : Likely involves interaction with bacterial enzymes or cell membranes.

- Cytotoxicity : May induce apoptosis in cancer cells through specific biochemical pathways.

- Antioxidant Effects : Potentially reduces oxidative stress by scavenging free radicals.

Further research is needed to clarify these mechanisms and their implications for drug development.

Propriétés

IUPAC Name |

2-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUPASLURGOXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290414 | |

| Record name | 2-Propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7091-12-5 | |

| Record name | 7091-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPOXY-BENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of the synthesized Mannich bases containing 2-propoxybenzaldehyde against microbial strains?

A1: The provided research abstract does not delve into the specific mechanism of action of the synthesized Mannich bases against microbial strains []. It primarily focuses on the synthesis, characterization, and in vitro activity assessment of these novel compounds. Further research is needed to elucidate the exact molecular mechanisms underlying their antimicrobial effects.

Q2: How does the structure of the Mannich bases, specifically the different secondary amines incorporated, influence their antimicrobial activity and cytotoxicity?

A2: The study highlights that compounds 2c and 2k exhibited potent antimicrobial activity and significant cytotoxicity []. While the exact structures of these specific compounds aren't provided, the research suggests that the variation in secondary amines incorporated during the Mannich reaction plays a crucial role in determining both the antimicrobial potency and cytotoxic profile. This underscores the importance of structure-activity relationship (SAR) studies in optimizing the desired biological activities of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.